molecular formula C14H16INO2 B12811311 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid

Katalognummer: B12811311
Molekulargewicht: 357.19 g/mol
InChI-Schlüssel: JSWVROOEEJDBDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid is a chemical compound with the molecular formula C14H16INO2 and a molecular weight of 357.19 g/mol This compound features a benzoic acid core substituted with an iodine atom and a spirocyclic azaspiro group

Vorbereitungsmethoden

The synthesis of 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols using reagents like potassium permanganate or lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. .

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential to modulate biological processes and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H16INO2

Molekulargewicht

357.19 g/mol

IUPAC-Name

2-(6-azaspiro[2.5]octan-6-yl)-4-iodobenzoic acid

InChI

InChI=1S/C14H16INO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18)

InChI-Schlüssel

JSWVROOEEJDBDC-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CCN(CC2)C3=C(C=CC(=C3)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.